molecular formula C18H20ClN5O3 B2616983 9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-01-5

9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2616983
CAS RN: 876900-01-5
M. Wt: 389.84
InChI Key: CWALXDNAIRNFQU-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H20ClN5O3 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

The compound is related to various derivatives of pyrimidines and purines, which are important in pharmaceutical chemistry. For instance, the study by Low et al. (2004) discusses a related compound, 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, highlighting its crystalline structure and hydrogen bonding properties (Low et al., 2004). Similarly, the work by Guo and Shun (2004) on 4-(4-Chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one provides insights into its synthesis and crystal structure (Guo & Shun, 2004).

Synthesis and Reactivity

A significant area of research is the synthesis of these compounds and their reactivity. The study by El-Agrody et al. (2001) on the synthesis of new pyrimidines and triazolopyrimidines demonstrates the diversity and potential applications of these compounds in medicinal chemistry (El-Agrody et al., 2001).

Pharmacological Potential

The pharmacological potential of these derivatives is also noteworthy. For instance, Jurczyk et al. (2004) explored arylpiperazine 5-HT(1A) receptor ligands containing pyrimido[2,1-f]purine fragment, highlighting their potential in receptor binding and pharmacological activity (Jurczyk et al., 2004). Additionally, Kamiński et al. (2013) synthesized N-Mannich bases of pyrrolidine diones, demonstrating their anticonvulsant properties (Kamiński et al., 2013).

Structural and Spectral Analysis

The structural and spectral analysis of these compounds is crucial for understanding their properties and potential applications. Studies such as those by Ahluwalia et al. (1989) on vibrational and electronic spectral studies of substituted pyrimidines provide valuable data for further research and applications (Ahluwalia et al., 1989).

properties

IUPAC Name

9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)24(18(21)26)9-10-27-2)23-8-4-7-22(17(23)20-15)13-6-3-5-12(19)11-13/h3,5-6,11H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWALXDNAIRNFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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